molecular formula C17H10O2S B14066880 11H-Phenanthro[2,3-b]thiopyran-7,12-dione CAS No. 10252-23-0

11H-Phenanthro[2,3-b]thiopyran-7,12-dione

Cat. No.: B14066880
CAS No.: 10252-23-0
M. Wt: 278.3 g/mol
InChI Key: ZQRIMTOOBWDMMY-UHFFFAOYSA-N
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Description

11H-Phenanthro[2,3-b]thiopyran-7,12-dione is a polycyclic heteroaromatic compound characterized by a fused phenanthrene backbone integrated with a sulfur-containing thiopyran ring and two ketone groups at positions 7 and 12. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.

Properties

CAS No.

10252-23-0

Molecular Formula

C17H10O2S

Molecular Weight

278.3 g/mol

IUPAC Name

11H-naphtho[1,2-g]thiochromene-7,12-dione

InChI

InChI=1S/C17H10O2S/c18-15-13-6-3-9-20-17(13)16(19)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-5,7-9H,6H2

InChI Key

ZQRIMTOOBWDMMY-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC2=C1C(=O)C3=C(C2=O)C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenanthrene derivatives and sulfur-containing reagents. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 11H-Phenanthro[2,3-b]thiopyran-7,12-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

11H-Phenanthro[2,3-b]thiopyran-7,12-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Phenanthro[2,3-b]thiopyran-7,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of certain pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11H-Phenanthro[2,3-b]thiopyran-7,12-dione with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties:

Parameter This compound (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b) 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Molecular Formula Not explicitly provided C₁₄H₁₃N₃OS C₁₁H₁₀N₄
Elemental Analysis (Calc.) C: 61.97%, H: 4.83%, N: 15.49%, S: 11.82%
Elemental Analysis (Found) C: 62.12%, H: 4.91%, N: 15.29%
Heteroatoms S, O S, O, N N
Ring System Phenanthrene fused with thiopyran 1,3-Oxathiolane (5-membered) + thiophene Imidazo[4,5-f]quinoline
Key Functional Groups Dione (C=O), thiopyran Thioxo (C=S), methanone (C=O) Amino (NH₂), methyl
Synthetic Method Not available in sources Reflux with CS₂, KOH, ethanol Formed via Maillard reaction in cooked meats
Bioactivity/Toxicity Undocumented Not reported Carcinogenic (IARC Group 2A)

Key Findings:

Structural Complexity : Compared to compound 14b (a smaller 5-membered oxathiolane derivative), this compound features a larger, fused aromatic system, likely enhancing its thermal stability and π-conjugation for optoelectronic applications.

Heteroatom Influence : The presence of sulfur in both compounds may improve redox activity, but the dione groups in the target compound could increase electrophilicity compared to the thioxo group in 14b .

Toxicity Profile: Unlike the carcinogenic heterocyclic amine IQ (associated with processed meats), sulfur-containing diones like the target compound are less studied for mutagenicity, highlighting a gap in safety data .

Research Implications

  • Synthesis Optimization : The method for 14b (using CS₂ and KOH) could inform the development of analogous protocols for this compound, though larger fused systems may require harsher conditions or catalysts.
  • Biological Screening: Prioritize toxicity assays to assess risks, drawing parallels from IQ’s carcinogenicity studies .
  • Material Applications : Explore the compound’s electronic properties (e.g., charge transport) relative to simpler thiopyrans or oxathiolanes.

Biological Activity

11H-Phenanthro[2,3-b]thiopyran-7,12-dione is a polycyclic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, focusing on its antioxidant and antimicrobial activities, supported by various studies and data.

Chemical Structure

The compound features a unique structure that contributes to its biological properties. The molecular formula is C14H8O2C_{14}H_{8}O_{2} with a molecular weight of approximately 224.21 g/mol. The structure includes a thiopyran ring fused to a phenanthrene moiety, which is crucial for its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases. Research indicates that this compound exhibits significant antioxidant properties.

  • Mechanism of Action : The compound's ability to donate electrons allows it to stabilize free radicals, thus mitigating oxidative damage.
  • Case Study : In a study by Ezzatzadeh et al., the antioxidant activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a high scavenging ability comparable to established antioxidants such as ascorbic acid .
CompoundIC50 (µM)
This compound25 ± 3
Ascorbic Acid20 ± 2

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

  • Bacterial Strains Tested : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Methodology : The disk diffusion method was employed to assess antimicrobial efficacy.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15 ± 1
Escherichia coli12 ± 1

In these tests, the compound exhibited notable antimicrobial activity, suggesting its potential as a therapeutic agent against bacterial infections .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Electron-rich Environment : The presence of electron-rich thiopyran and carbonyl groups enhances reactivity with free radicals.
  • Planarity and Conjugation : The planar structure allows for effective π-stacking interactions with biomolecules.

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